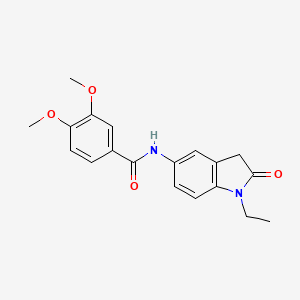

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-4-21-15-7-6-14(9-13(15)11-18(21)22)20-19(23)12-5-8-16(24-2)17(10-12)25-3/h5-10H,4,11H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRFCOLDJVGMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an ethylating agent like ethyl bromide or ethyl iodide.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the indolinone core with 3,4-dimethoxybenzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2-Oxoindolin Derivatives

Several 2-oxoindolin-3-ylidene acetamide derivatives (e.g., compounds 57–60 in ) share structural motifs with the target compound. Key comparisons include:

Key Observations :

- The 1-ethyl group in the target compound may confer better metabolic stability compared to bulkier substituents like 4-bromobenzyl (compound 57) or heterocyclic groups (compound 60), which could enhance solubility but reduce membrane permeability .

Benzamide-Based Bioactive Molecules

Benzamide derivatives with methoxy or halogen substitutions are widely studied. For instance:

- N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (): Shares the 3,4-dimethoxybenzamide group but replaces the oxoindolin scaffold with a hydroxy-methylphenyl group. Its synthesis (82% yield) and stability (mp 164°C) suggest the dimethoxybenzamide moiety is synthetically accessible and stable .

- Thiadiazole derivatives with 3,4,5-trimethoxyphenyl groups (): While structurally distinct (thiadiazole core), these compounds exhibit anticancer activity (e.g., 55.71% inhibition of PC3 cells at 5 μM for compound 8e). The trimethoxy substitution pattern highlights the importance of methoxy groups in enhancing cellular uptake and target engagement .

Fluorinated Benzamide Analogs

Patented fluorinated benzamides (), such as N-(2-chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide , demonstrate that fluorination improves pharmacokinetic properties (e.g., blood-brain barrier penetration). However, the target compound’s lack of fluorine may prioritize metabolic stability over bioavailability .

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to (amide coupling of 3,4-dimethoxybenzoic acid with 5-amino-1-ethyl-2-oxoindoline).

- Biological Potential: The 2-oxoindolin scaffold is associated with kinase inhibition (e.g., sunitinib analogs), while the 3,4-dimethoxybenzamide group may target enzymes like histone deacetylases (HDACs) or DNA topoisomerases .

- Optimization Opportunities : Introducing fluorine (as in ) or heterocyclic linkers (as in ) could enhance potency or selectivity.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that has gained attention in scientific research due to its potential biological activities, particularly in the fields of cancer treatment and drug development. This compound belongs to the indolinone family, characterized by its unique structure that allows interaction with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Indolinone Core : This is achieved through cyclization reactions involving an appropriate precursor, such as an aniline derivative.

- Introduction of the Ethyl Group : Alkylation reactions using ethylating agents like ethyl bromide are employed.

- Attachment of the Dimethoxybenzamide Moiety : The final step involves coupling the indolinone core with 3,4-dimethoxybenzoic acid or its derivatives using coupling reagents such as EDCI in the presence of bases like triethylamine.

Structural Formula

The structural formula of this compound can be represented as follows:

This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to changes in cellular pathways and biological responses.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Case Study: Cytotoxicity Against Cancer Cells

In a recent study assessing the cytotoxic effects of this compound on A549 lung cancer cells, the IC50 value was determined to be approximately 15.73 µg/ml after 72 hours of treatment. This suggests a moderate level of efficacy against lung cancer cells, highlighting its potential for further development in cancer therapeutics .

Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for other biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-ethyl-2-oxoindolin-5-yl)-5-phenyloxazole | Contains an oxazole ring | Different heterocyclic structure may affect reactivity |

| N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide | Contains a thiophene ring | Influences electronic properties and interactions |

| N-(1-methylindolinone)-3-methoxybenzamide | Methyl instead of ethyl group | Potentially alters pharmacokinetic properties |

This comparison illustrates how variations in functional groups can significantly influence the biological activity and therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling the indoline core with the dimethoxybenzamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to facilitate condensation between the indoline amine and benzamide carboxylic acid derivative .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres improve reaction efficiency .

- Temperature control : Maintain 0–25°C during sensitive steps (e.g., hydrazine linkages) to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, indolinone carbonyl at δ ~170 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₂₁N₂O₄) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- In vitro screening :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for indoline derivatives) .

- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Dose-response curves : IC₅₀ values should be calculated with triplicate replicates and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

- Functional group modifications :

- Replace methoxy groups with halogens (e.g., -F, -Cl) to enhance membrane permeability .

- Introduce heterocycles (e.g., triazole, thiadiazole) to modulate target affinity .

- Pharmacokinetic optimization :

- LogP adjustments via alkyl chain variations (e.g., ethyl → propyl) to balance solubility and bioavailability .

- In silico modeling : Use docking studies (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., COX-2, EGFR) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Assay standardization :

- Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) .

- Address batch-to-batch variability via HPLC purity checks (>98%) .

- Mechanistic studies :

- Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Compare results across multiple cell lines to rule out tissue-specific effects .

Q. How can advanced analytical methods clarify the compound’s metabolic stability and degradation pathways?

- LC-MS/MS metabolomics :

- Incubate with liver microsomes (human/rat) to identify phase I/II metabolites .

- Quantify half-life (t₁/₂) using kinetic studies in simulated physiological buffers .

- Degradation studies :

- Expose to light, heat, or oxidative conditions (H₂O₂) and monitor stability via UPLC .

Q. What experimental designs are recommended for in vivo efficacy and toxicity studies?

- Animal models :

- Xenograft mice (e.g., HT-29 colorectal tumors) for antitumor efficacy, with dosing at 10–50 mg/kg (oral/i.p.) .

- Acute toxicity: Single-dose escalation (OECD 423) to determine LD₅₀ .

- Biomarker analysis :

- Serum ALT/AST for hepatotoxicity; BUN/creatinine for nephrotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.